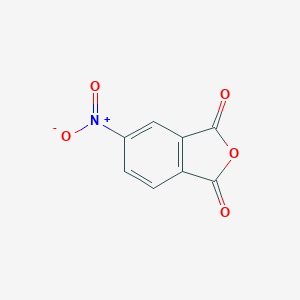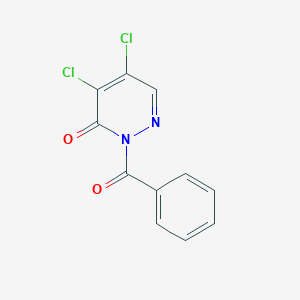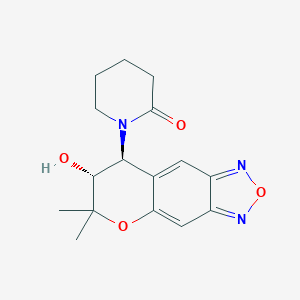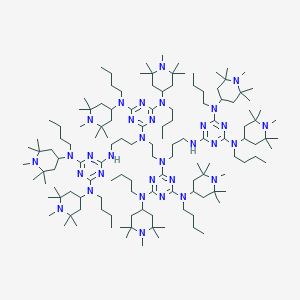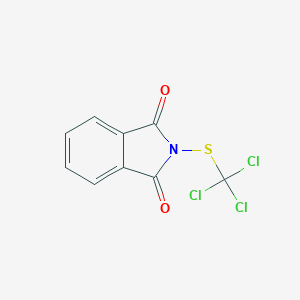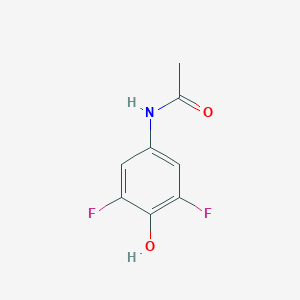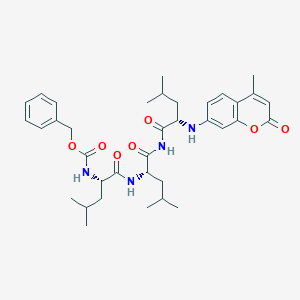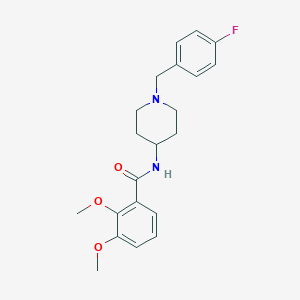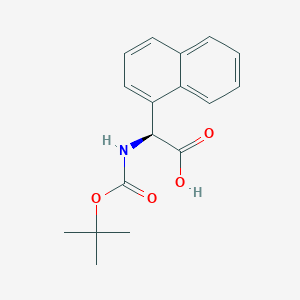
N-Boc-(S)-naphthyl glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-(S)-naphthyl glycine is a compound that belongs to the class of Boc-protected amino acids. The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is particularly significant in the field of peptide synthesis and medicinal chemistry due to its stability and ease of removal under mild acidic conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(S)-naphthyl glycine typically involves the protection of the amino group of (S)-naphthyl glycine with a Boc group. This can be achieved by reacting (S)-naphthyl glycine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) under aqueous or anhydrous conditions . The reaction is usually carried out at room temperature and can be completed within a few hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as ultrasound irradiation and catalyst-free conditions, has also been explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
N-Boc-(S)-naphthyl glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a nickel or rhodium catalyst, or using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Boc group can be substituted under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol
Common Reagents and Conditions
Common reagents used in the reactions of this compound include di-tert-butyl dicarbonate, sodium hydroxide, DMAP, potassium permanganate, osmium tetroxide, hydrogen gas, nickel or rhodium catalysts, lithium aluminum hydride, sodium borohydride, trifluoroacetic acid, and hydrochloric acid .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation reactions may yield naphthyl glycine derivatives with additional oxygen-containing functional groups, while reduction reactions may produce amine derivatives .
科学研究应用
N-Boc-(S)-naphthyl glycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Industry: This compound is used in the production of fine chemicals and specialty materials .
作用机制
The mechanism of action of N-Boc-(S)-naphthyl glycine primarily involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic and nucleophilic conditions but can be easily removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule .
相似化合物的比较
Similar Compounds
Similar compounds include other Boc-protected amino acids such as N-Boc-glycine, N-Boc-alanine, and N-Boc-phenylalanine .
Uniqueness
N-Boc-(S)-naphthyl glycine is unique due to the presence of the naphthyl group, which imparts distinct chemical properties and reactivity compared to other Boc-protected amino acids. This makes it particularly useful in the synthesis of complex organic molecules and in medicinal chemistry .
属性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-1-ylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-14(15(19)20)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14H,1-3H3,(H,18,21)(H,19,20)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBQDQOOFCWHTR-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CC2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146621-93-4 |
Source


|
| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-naphthaleneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146621-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
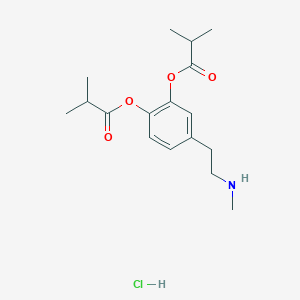
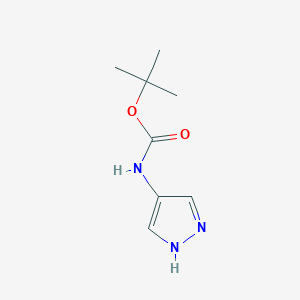
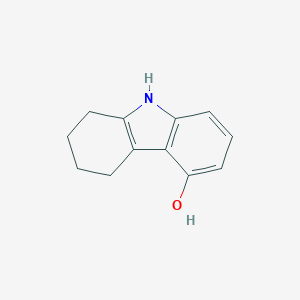
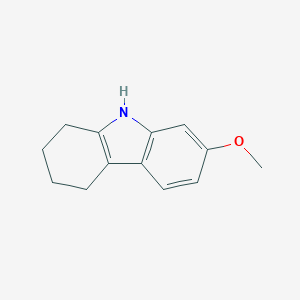
![2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B141835.png)

